molecular formula C18H22N2O6 B588919 O-Acetyl psilocin-d4 (fumarate) CAS No. 1331669-80-7

O-Acetyl psilocin-d4 (fumarate)

Cat. No.: B588919
CAS No.: 1331669-80-7
M. Wt: 366.406
InChI Key: QIJLOAPCCJQEEZ-IORFDXRYSA-N
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Description

O-Acetyl psilocin-d4 (fumarate) is a complex organic compound with a unique structure that combines elements of both carboxylic acids and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl psilocin-d4 (fumarate) typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with a deuterated reagent to introduce the tetradeuterio group.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride under acidic conditions to form the acetate ester.

    Addition of (E)-but-2-enedioic Acid: The final step involves the addition of (E)-but-2-enedioic acid to the acetylated indole derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-Acetyl psilocin-d4 (fumarate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetate group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, nucleophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

O-Acetyl psilocin-d4 (fumarate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin share structural similarities with the indole moiety of O-Acetyl psilocin-d4 (fumarate).

    Carboxylic Acids: Compounds like fumaric acid and maleic acid are similar to the (E)-but-2-enedioic acid component.

Uniqueness

What sets O-Acetyl psilocin-d4 (fumarate) apart is the combination of the indole and carboxylic acid moieties, along with the presence of the tetradeuterio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLOAPCCJQEEZ-IORFDXRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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